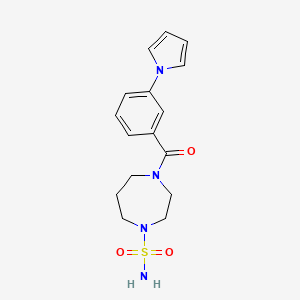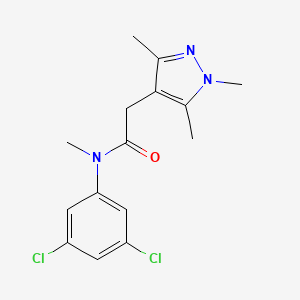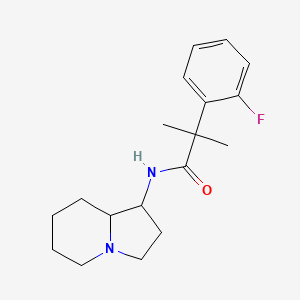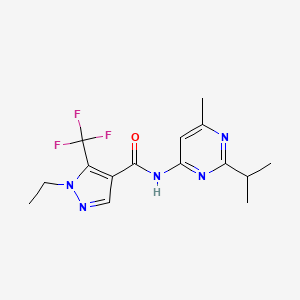![molecular formula C18H19N3O2 B7573965 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropylaminoaryl compounds and is commonly referred to as "compound 1" in scientific literature.
Mecanismo De Acción
The mechanism of action of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide is not fully understood. However, scientific research has shown that the compound can inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It can also modulate the activity of certain receptors in the brain, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that the compound can cross the blood-brain barrier and have neuroprotective effects. The compound has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations include the need for further research to fully understand the mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide has been described in scientific literature. The method involves the reaction of 4-cyanoaniline with cyclopropylamine in the presence of a catalyst to form the intermediate compound. This intermediate compound is then reacted with furan-2-ylacetic acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide has been studied for its potential therapeutic applications. Scientific research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the death of neurons.
Propiedades
IUPAC Name |
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(17-3-2-10-23-17)21(16-8-9-16)18(22)12-20-15-6-4-14(11-19)5-7-15/h2-7,10,13,16,20H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDLIIDPDRHINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N(C2CC2)C(=O)CNC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylphenyl)-2-[5-(2-pyridin-3-ylcyclopropyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7573890.png)


![2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)

![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7573973.png)


